Cas no 883-92-1 (6-Chloro-2-oxo-2H-chromene-3-carboxylic acid)

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid structure
883-92-1 structure
商品名:6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
CAS番号:883-92-1
MF:C10H5ClO4
メガワット:224.59730219841
MDL:MFCD00991129
CID:727904
PubChem ID:271643

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
    • TIMTEC-BB SBB004435
    • ART-CHEM-BB B013962
    • CHEMBRDG-BB 3013962
    • 6-chloro-2-oxo-2H-chromene-3-carboxylic acid(SALTDATA: FREE)
    • 2H-1-Benzopyran-3-carboxylicacid, 6-chloro-2-oxo-
    • 6-chloro-2-oxo-2H-1-Benzopyran-3-carboxylic acid
    • 6-chloro-2-oxochromene-3-carboxylic acid
    • 3-carboxy-6-chlorocoumarin
    • 6-chloro-3-hydroxycarbonyl-2-oxo-2H-1-benzopyran
    • 6-chlorocoumarin-3-carboxylic acid
    • 6-Chloro-2-oxo-2H-1-benzopyran-3-carboxylic acid (ACI)
    • NSC 115552
    • SMR000060080
    • MFCD00991129
    • BBL014105
    • Z56763791
    • J-518535
    • DB-077274
    • Oprea1_738577
    • Maybridge4_003184
    • NSC-115552
    • SCHEMBL9068782
    • AKOS000293134
    • EN300-128771
    • 883-92-1
    • DTXSID50297327
    • BDBM50259855
    • STK412044
    • NCGC00176119-01
    • ALBB-000265
    • MLS000055564
    • CHEMBL1414071
    • HMS1530A16
    • NSC115552
    • NCGC00040431-02
    • Oprea1_725001
    • FOEGEQQPOKZIAB-UHFFFAOYSA-N
    • BRD-K84372073-001-01-7
    • CS-0116983
    • HMS2458C15
    • BS-4325
    • MDL: MFCD00991129
    • インチ: 1S/C10H5ClO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13)
    • InChIKey: FOEGEQQPOKZIAB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(=O)OC2C(=CC(=CC=2)Cl)C=1)O

計算された属性

  • せいみつぶんしりょう: 223.98800
  • どういたいしつりょう: 223.988
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 63.6A^2

じっけんとくせい

  • 密度みつど: 1.612
  • ゆうかいてん: 214-215℃
  • ふってん: 426.5°C at 760 mmHg
  • フラッシュポイント: 211.7°C
  • PSA: 67.51000
  • LogP: 2.14460
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid セキュリティ情報

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid 税関データ

  • 税関コード:2932209090
  • 税関データ:

    中国税関コード:

    2932209090

    概要:

    2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A558981-1g
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
883-92-1 95%
1g
$15.0 2025-02-26
TRC
C385900-500mg
6-Chloro-2-oxo-2H-chromene-3-carboxylic Acid
883-92-1
500mg
$ 230.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VU784-200mg
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
883-92-1 95+%
200mg
55.0CNY 2021-07-14
Chemenu
CM112753-25g
6-chloro-2-oxo-2H-chromene-3-carboxylic acid
883-92-1 95%
25g
$*** 2023-05-29
abcr
AB214066-5 g
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid; 95%
883-92-1
5 g
€330.80 2023-07-20
Apollo Scientific
OR110616-1g
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
883-92-1
1g
£30.00 2025-02-19
Apollo Scientific
OR110616-5g
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
883-92-1
5g
£114.00 2025-02-19
eNovation Chemicals LLC
Y1054403-5g
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
883-92-1 95+%
5g
$955 2023-05-17
Fluorochem
042124-5g
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
883-92-1 95%
5g
£256.00 2022-03-01
abcr
AB214066-10 g
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid; 95%
883-92-1
10 g
€568.70 2023-07-20

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Dearomatizative and Decarboxylative Reaction Cascade in the Aminocatalytic Synthesis of 3,4-Dihydrocoumarins
Bojanowski, Jan; et al, Asian Journal of Organic Chemistry, 2019, 8(6), 844-848

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Tributylamine Solvents: Ethanol ,  Water ;  60 °C; 40 min, 60 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Catalysts: Acetic acid ,  Piperidine Solvents: Ethanol ;  6 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, reflux
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
リファレンス
Design and synthesis of novel vitamin D-coumarin hybrids using microwave irradiation
Zhang, Hengrui; et al, Journal of Chemical Research, 2017, 41(12), 684-687

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Synthesis of coumarin-3-O-acylisoureas by dicyclohexylcarbodiimide
Bonsignore, Leonardo; et al, Journal of Heterocyclic Chemistry, 1995, 32(2), 573-7

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Acetonitrile ,  Water
2.1 -
3.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Inhibition of monoamine oxidases by coumarin-3-acyl derivatives: biological activity and computational study
Chimenti, Franco; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(14), 3697-3703

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Water ;  55 min, rt
リファレンス
Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation
Chavan, Hemant V.; et al, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936

ごうせいかいろ 6

はんのうじょうけん
1.1 2 h, reflux
リファレンス
Novel coumarin-thiazolyl ester derivatives as potential DNA gyrase Inhibitors: Design, synthesis, and antibacterial activity
Liu, Hao; et al, Bioorganic Chemistry, 2020, 100,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylato silver(I) complexes
Creaven, Bernadette S.; et al, Inorganica Chimica Acta, 2006, 359(12), 3976-3984

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, pH 8.3, 90 °C; pH 8.3, 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
One-pot synthesis of 3-carboxycoumarins via consecutive Knoevenagel and Pinner reactions in water
Fringuelli, Francesco; et al, Synthesis, 2003, (15), 2331-2334

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Ethanol ;  14 - 18 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, reflux; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Design, synthesis and biological evaluation of coumarin-based N-hydroxycinnamamide derivatives as novel histone deacetylase inhibitors with anticancer activities
Ding, Jiaoli; et al, Bioorganic Chemistry, 2020, 101,

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Decarboxylative, trienamine mediated cycloaddition for the synthesis of 3,4-dihydrocoumarin derivatives
Albrecht, Anna; et al, Organic & Biomolecular Chemistry, 2019, 17(17), 4238-4242

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Inhibition of monoamine oxidases by coumarin-3-acyl derivatives: biological activity and computational study
Chimenti, Franco; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(14), 3697-3703

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water
リファレンス
Biological evaluation of coumarin derivatives as mushroom tyrosinase inhibitors
Liu, Jinbing; et al, Food Chemistry, 2012, 135(4), 2872-2878

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Ethanol ;  10 min, reflux
リファレンス
Synthesis of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones and coumarin-3-carboxylic acids via reaction of nitrones and Meldrum's acid
Kumar, Dhruva; et al, Indian Journal of Chemistry, 2013, (8), 1157-1160

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Acetic acid ,  Piperidine Solvents: Ethanol ;  6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 °C
リファレンス
Design and synthesis of novel vitamin D-coumarin hybrids using microwave irradiation
Zhang, Hengrui; et al, Journal of Chemical Research, 2017, 41(12), 684-687

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
A Ru(II)-catalyzed C-H activation and annulation cascade for the construction of highly coumarin-fused benzo[a]quinolizin-4-ones and pyridin-2-ones
Wang, Jing; et al, Organic Chemistry Frontiers, 2023, 10(11), 2680-2687

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Piperidine Solvents: Ethanol ,  Acetic acid ;  12 h, 80 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  reflux
リファレンス
Evaluation of novel N'-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors
Jesumoroti, Omobolanle J.; et al, MedChemComm, 2019, 10(1), 80-88

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, pH 12.4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 90 °C
2.1 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, pH 8.3, 90 °C; pH 8.3, 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
One-pot synthesis of 3-carboxycoumarins via consecutive Knoevenagel and Pinner reactions in water
Fringuelli, Francesco; et al, Synthesis, 2003, (15), 2331-2334

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Sodium azide Solvents: Water ;  20 h, 24 - 26 °C
1.2 Reagents: Hydrogen ion Solvents: Water ;  acidified, cooled
リファレンス
Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis
Brahmachari, Goutam, ACS Sustainable Chemistry & Engineering, 2015, 3(9), 2350-2358

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: β-Cyclodextrin Solvents: Water ;  20 min, 70 °C
リファレンス
Synthesis of xanthene and coumarin derivatives in water by using β-Cyclodextrin
Kamat, Siddharth R. ; et al, Research on Chemical Intermediates, 2021, 47(3), 911-924

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ;  2.5 h, 80 °C
リファレンス
A Practical Synthesis of 3-Functionalized Coumarins from o-Cresols and Active Methylene Compounds under Metal and Catalyst-Free Conditions Using tert-Butyl Hydrogen Peroxide
Chauhan, Swati; et al, ChemistrySelect, 2020, 5(29), 9030-9033

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Piperidine Solvents: Ethanol ;  rt
2.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water
リファレンス
Biological evaluation of coumarin derivatives as mushroom tyrosinase inhibitors
Liu, Jinbing; et al, Food Chemistry, 2012, 135(4), 2872-2878

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: Ammonium acetate Solvents: Water ;  2 - 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
リファレンス
Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists
Wei, Lai; et al, Journal of Medicinal Chemistry, 2017, 60(1), 362-372

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Raw materials

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid Preparation Products

6-Chloro-2-oxo-2H-chromene-3-carboxylic acid 関連文献

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Amadis Chemical Company Limited
(CAS:883-92-1)6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
A862208
清らかである:99%
はかる:25g
価格 ($):150.0